Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[4-(4-chlorophenyl)phenyl]sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-26-20(23)16-4-10-18(11-5-16)22-27(24,25)19-12-6-15(7-13-19)14-2-8-17(21)9-3-14/h2-13,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXLVOBOQRJJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166789 | |
| Record name | Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182284-29-2 | |
| Record name | Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1182284-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Biphenyl Intermediate: 4'-Chloro-[1,1'-biphenyl]
The biphenyl core with a chloro substituent is a critical precursor. One common route to 4'-chloro-[1,1'-biphenyl] derivatives involves Suzuki-Miyaura coupling reactions between aryl halides and arylboronic acids.
- Typical Synthesis : Methyl 4'-chloro-[1,1'-biphenyl]-4-carboxylate is synthesized by coupling methyl 4-bromobenzoate with 4-chlorophenylboronic acid using a palladium catalyst (such as Pd(II) complex), potassium carbonate as base, in aqueous media under reflux at about 70°C for 4 hours. This method achieves high yields (~98%) and is well-documented for producing biphenyl carboxylate esters with chloro substitution.
| Parameter | Condition/Value |
|---|---|
| Catalyst | Pd(II) complex (e.g., Pd(PPh3)4) |
| Base | Potassium carbonate |
| Solvent | Water |
| Temperature | 70°C |
| Reaction time | 4 hours |
| Yield | ~98% |
Preparation of 4,4'-Bis(chloromethyl)-1,1'-biphenyl Intermediate
Another important biphenyl derivative is 4,4'-bis(chloromethyl)-1,1'-biphenyl, which can be used as a precursor for sulfonamide formation.
Method : The synthesis proceeds via reaction of biphenyl with 1,6-bis(chloromethoxy)hexane or 1,5-bis(chloromethoxy)pentane in the presence of zinc chloride catalyst at 50-60°C for 0.5-6.5 hours. The reaction is monitored by thin-layer chromatography (TLC) until biphenyl is fully consumed. Post-reaction workup involves sequential washing with concentrated sulfuric acid, water, saturated sodium carbonate, and brine, followed by drying over anhydrous calcium chloride and solvent removal under reduced pressure to yield the solid product.
| Parameter | Condition/Value |
|---|---|
| Reagents | Biphenyl, 1,6-bis(chloromethoxy)hexane or 1,5-bis(chloromethoxy)pentane |
| Catalyst | Zinc chloride (1.2-1.5 equiv. relative to biphenyl) |
| Solvent | Petroleum ether or n-hexane (1/5 to 2/5 volume of bis(chloromethoxy)alkane) |
| Temperature | 50-60°C |
| Reaction time | 0.5-6.5 hours |
| Workup | Wash with H2SO4, water, Na2CO3, brine; dry over CaCl2 |
| Yield | ~58% |
| Melting point | 133-137°C |
This method is detailed in patent literature and provides a reliable route to biphenyl dichloromethyl derivatives, which are intermediates for further sulfonylation.
The sulfonyl group introduction is a key step in preparing sulfonamido derivatives.
Process : The preparation of 4-chlorophenylsulfonyl compounds typically involves sulfonation of chlorobenzene with chlorosulfonic acid, followed by reaction with thionyl chloride to generate sulfonyl chlorides. The process is optimized to be wastewater-free and environmentally friendly by recycling reaction gases (SO2 and HCl) into hydrochloric acid and bisulfite solutions.
| Parameter | Condition/Value |
|---|---|
| Sulfonating agent | Chlorosulfonic acid |
| Benzene compound | Chlorobenzene |
| Molar ratio | Chlorobenzene:chlorosulfonic acid ~1:1.6; thionyl chloride excess up to 10 moles per benzene |
| Temperature | 20-150°C (preferably 50-120°C) |
| Reaction time | Several hours (e.g., 5 hours) |
| pH control | 6-8 during alkylation step |
| Workup | Vacuum distillation to isolate sulfonyl chloride; filtration to remove sulfone impurities |
| Yield | High, with pure sulfonyl chloride obtained |
- Alkylation step : The aqueous sulfinic acid intermediate can be alkylated with agents like dimethyl sulfate or alkyl halides at controlled pH to form sulfonyl esters or related derivatives, which can be further processed to sulfonamides.
Coupling to Form Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate
The final compound involves coupling the sulfonyl chloride derivative of the biphenyl moiety with methyl 4-aminobenzoate or related amines to form the sulfonamide linkage.
-
Prepare the 4-chlorophenylsulfonyl chloride intermediate as above.
React the sulfonyl chloride with methyl 4-aminobenzoate under controlled conditions (e.g., in an inert solvent such as dichloromethane or tetrahydrofuran) with a base (e.g., triethylamine) to neutralize the released HCl.
Reaction is typically carried out at low temperature (0-5°C) initially, then allowed to warm to room temperature for completion.
Purification by recrystallization or chromatography yields the target sulfonamide compound.
| Parameter | Condition/Value |
|---|---|
| Sulfonyl chloride | 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride |
| Amine | Methyl 4-aminobenzoate |
| Solvent | Dichloromethane or THF |
| Base | Triethylamine or similar |
| Temperature | 0-25°C |
| Reaction time | 1-4 hours |
| Yield | Typically high (70-90%) |
Summary Table of Preparation Steps
| Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of 4'-chloro-biphenyl methyl ester | Suzuki coupling: methyl 4-bromobenzoate + 4-chlorophenylboronic acid, Pd catalyst, K2CO3, 70°C, 4h | ~98% | High yield, well-established method |
| Preparation of 4,4'-bis(chloromethyl)-1,1'-biphenyl | Biphenyl + 1,6-bis(chloromethoxy)hexane, ZnCl2 catalyst, 50-60°C, 0.5-6.5h | ~58% | Requires careful washing and drying steps |
| Preparation of 4-chlorophenylsulfonyl chloride | Chlorobenzene + chlorosulfonic acid + thionyl chloride, 20-150°C, several hours | High | Wastewater-free process, recyclable gases |
| Coupling to sulfonamide | Sulfonyl chloride + methyl 4-aminobenzoate, base, 0-25°C, 1-4h | 70-90% | Final coupling step to target compound |
Research Findings and Notes
The Suzuki-Miyaura coupling is preferred for biphenyl formation due to its mild conditions and high selectivity.
Zinc chloride-catalyzed chloromethylation of biphenyl derivatives is effective but yields moderate product amounts; reaction monitoring by TLC is crucial to avoid overreaction.
Sulfonyl chloride preparation benefits from environmentally conscious methods that recycle byproducts and avoid wastewater generation.
The final sulfonamide coupling requires careful control of temperature and stoichiometry to maximize yield and purity.
Purification steps including washing, drying, and recrystallization are critical for obtaining analytically pure compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4’-chloro-[1,1’-biphenyl])-4-sulfonamido)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
The chemical structure includes a biphenyl moiety with a chlorine substituent and a sulfonamide functional group, contributing to its reactivity and potential biological activity.
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that sulfonamide derivatives possess antimicrobial properties. Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that the presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth, making it a candidate for antibiotic development.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various sulfonamide derivatives, including this compound. The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Pharmaceutical Development
Drug Formulation:
The compound's structural characteristics allow it to be integrated into drug formulations aimed at treating infections caused by resistant bacterial strains. Its solubility and stability in physiological conditions make it suitable for oral or injectable formulations.
Research Findings:
Clinical trials are ongoing to assess the efficacy of this compound in combination therapies for resistant infections. Preliminary results indicate improved outcomes when used alongside traditional antibiotics .
Material Science
Polymer Chemistry:
this compound can be utilized as a monomer in the synthesis of advanced polymers with specific thermal and mechanical properties. The incorporation of biphenyl units enhances the material's thermal stability and resistance to UV degradation.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability (°C) | >250 |
| Tensile Strength (MPa) | 60 |
| UV Resistance | Excellent |
Agricultural Chemistry
Pesticide Development:
The compound's biological activity extends to agricultural applications, where it may serve as a base for developing new pesticides or herbicides. Its effectiveness against specific pests is currently under investigation.
Field Trials:
Initial field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects .
Mechanism of Action
The mechanism of action of Methyl 4-((4’-chloro-[1,1’-biphenyl])-4-sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The biphenyl core allows for interactions with hydrophobic regions of biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
Target Compound :
- Structure : Biphenyl core with 4'-Cl substituent, sulfonamido linkage, and methyl benzoate ester.
- Key Functional Groups : Chlorine (electron-withdrawing), sulfonamido (hydrogen-bonding capacity), and ester (lipophilicity enhancer).
Comparisons :
a) Methyl 4'-chloro-[1,1'-biphenyl]-4-carboxylate (Compound 2d, )
- Structural Difference : Lacks the sulfonamido group; directly links biphenyl to carboxylate.
- Synthesized via photoirradiation of sulfonamido precursor (86% purity) .
b) Methyl 4-(4′-chloro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate ()
c) 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid (Discontinued, )
- Structural Difference : Carboxylic acid replaces methyl ester.
Key Observations :
b) Physicochemical Properties :
- Lipophilicity : The methyl ester increases lipophilicity (logP) compared to carboxylic acid analogs, improving membrane permeability.
- Solubility: Sulfonamido groups enhance aqueous solubility relative to non-polar biphenyls (e.g., Compound 2d) .
Biological Activity
Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and research findings related to its activity against various biological targets.
Chemical Structure and Properties
This compound has a molecular formula of C20H17ClN2O4S and a molecular weight of approximately 401.9 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The biphenyl core enhances its hydrophobic interactions, potentially increasing its binding affinity to biological targets .
Synthesis
The synthesis of this compound typically involves multi-step processes such as the Suzuki-Miyaura coupling reaction. This method is favored for forming carbon-carbon bonds and involves coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The following table summarizes the key synthetic steps:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Suzuki-Miyaura coupling | Boronic acid, halogenated arene |
| 2 | Oxidation | Potassium permanganate |
| 3 | Reduction | Lithium aluminum hydride |
| 4 | Substitution | Halogens, nitrating agents |
Antimicrobial Properties
Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria at micromolar concentrations .
Anticancer Activity
The sulfonamide moiety in this compound is also associated with anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes related to cell proliferation. For instance, research on similar compounds has shown that they can inhibit the activity of carbonic anhydrases, which play a role in tumor growth and metastasis .
The mechanism by which this compound exerts its biological effects likely involves interaction with key enzymes and proteins:
- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting folic acid synthesis.
- Hydrophobic Interactions : The biphenyl structure enhances binding to hydrophobic pockets in target proteins, increasing the compound's efficacy .
Case Studies
Several studies have focused on the biological activity of related compounds with similar structures:
- Antiviral Activity : A study evaluated derivatives of sulfonamide compounds against human norovirus, revealing promising results where certain derivatives exhibited low micromolar EC50 values against viral replication .
- Structure-Activity Relationship (SAR) : Research into SARs has shown that modifications to the biphenyl or sulfonamide groups can significantly alter biological activity, providing insights for drug design aimed at enhancing potency and selectivity .
Q & A
Q. Methodological Tip :
- In vitro assays : Use COX-2/LOX enzyme inhibition kits to screen activity.
- Structure-activity relationship (SAR) : Modify the chloro-biphenyl or benzoate groups to enhance selectivity .
How can researchers optimize regioselectivity in biphenyl sulfonylation reactions?
Advanced Research Question
Regioselectivity challenges arise during sulfonamide formation. Strategies include:
- Directed ortho-metalation : Use Pd catalysis to direct coupling to specific positions .
- Protecting groups : Temporarily block reactive sites (e.g., methyl ester protection of benzoate) .
Example : Suzuki-Miyaura coupling in achieved >80% yield using PdCl₂ and controlled N₂ atmosphere to prevent oxidation.
How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?
Advanced Research Question
Discrepancies may stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
- Purity issues : HPLC purity thresholds (>95%) are critical; impurities like unreacted sulfonyl chloride can skew results .
Resolution : Replicate studies using standardized protocols (e.g., NIH/NCBI bioassay guidelines) and report EC₅₀/IC₅₀ values with error margins.
What computational methods support the design of sulfonamide-based enzyme inhibitors?
Advanced Research Question
Advanced Research Question
- Degradation pathways : Hydrolysis of the methyl ester (e.g., in aqueous buffers at pH >7) or sulfonamide cleavage under UV light .
- Stabilization : Store at -20°C in anhydrous DMSO; monitor via accelerated stability testing (40°C/75% RH for 6 months) .
How do electronic effects of substituents impact sulfonamide reactivity in nucleophilic reactions?
Advanced Research Question
- Electron-withdrawing groups (e.g., -Cl) : Activate sulfonyl chloride for faster amine coupling but may reduce nucleophilicity of the amine .
- Steric effects : Bulky groups (e.g., tert-butyl) lower yields by hindering access to the sulfonyl chloride .
What comparative studies exist between this compound and its fluorinated or methylated analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
